molecular formula C25H26N4O4 B10820910 N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide

N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B10820910
M. Wt: 446.5 g/mol
InChI Key: BRFDPJYHCJVJEP-ZJOUEHCJSA-N
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Preparation Methods

The preparation of Example 4 [WO2017114509] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of steps that include the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are outlined in the patent WO2017114509 . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Example 4 [WO2017114509] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Example 4 [WO2017114509] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Example 4 [WO2017114509] involves its binding to the active site of the main protease of SARS-CoV and SARS-CoV-2. By binding to this protease, the compound inhibits its activity, thereby preventing the virus from replicating . The molecular targets include the cysteine residues in the active site of the protease, and the pathways involved are those related to viral replication and protein processing.

Comparison with Similar Compounds

Example 4 [WO2017114509] can be compared with other protease inhibitors that target the main protease of coronaviruses. Similar compounds include:

The uniqueness of Example 4 [WO2017114509] lies in its high potency and specificity for the main protease, making it a valuable compound in antiviral research.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C25H26N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h1-9,14-15,18-19,21,28H,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1

InChI Key

BRFDPJYHCJVJEP-ZJOUEHCJSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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